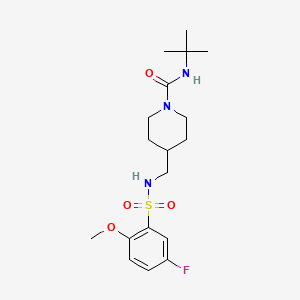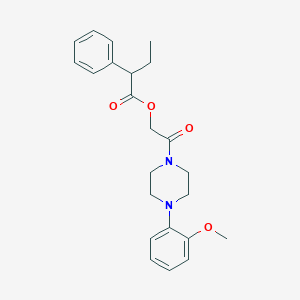
2-(4-(2-メトキシフェニル)ピペラジン-1-イル)-2-オキソエチル 2-フェニルブタノエート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Para-Methoxyphenylpiperazine is a piperazine derivative with stimulant effects which has been sold as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world .
Synthesis Analysis
The synthesis of piperazine derivatives is a complex process that involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic .Molecular Structure Analysis
The molecular structure of para-Methoxyphenylpiperazine is C11H16N2O with a molar mass of 192.262 g·mol −1 .Physical and Chemical Properties Analysis
The physical and chemical properties of para-Methoxyphenylpiperazine include a molecular formula of C11H16N2O and a molar mass of 192.262 g·mol −1 .科学的研究の応用
アルファ1-アドレナリン受容体拮抗作用
この化合物は、心臓肥大、うっ血性心不全、高血圧など、多くの疾患に関与しているアルファ1-アドレナリン受容体のリガンドとして可能性を示しています。 研究によると、この化合物の誘導体はアルファ1-アドレナリン受容体に対する親和性を示し、神経系の疾患治療に役立つ可能性があります .
中枢神経系薬物発見
アルファ1-アドレナリン受容体は、中枢神経系 (CNS) を標的とした新規薬物発見の重要な標的です。 この化合物がこれらの受容体と相互作用することは、神経変性疾患や精神疾患の治療法を開発するために重要となる可能性があります .
降圧療法
2-(4-(2-メトキシフェニル)ピペラジン-1-イル)-2-オキソエチル 2-フェニルブタノエートの誘導体は、降圧療法における役割について研究されてきました。 この化合物の構造は、既知の降圧薬に似ており、血圧管理におけるその潜在的な使用が示唆されています .
薬物動態とリード化合物の同定
インシリコドッキングと分子動力学シミュレーションに加えて、吸収、分布、代謝、排泄 (ADME) 計算により、このクラス内に、潜在的なアルファ1-アドレナリン受容体拮抗薬としてさらなる調査のための有望なリード化合物が特定されました .
ウラピジルの合成
本態性高血圧の治療に重要な薬物であるウラピジルの改良された合成経路は、2-(4-(2-メトキシフェニル)ピペラジン-1-イル)-2-オキソエチル 2-フェニルブタノエートと構造的に関連する化合物から始まります。 これは、臨床的に重要な薬剤の合成におけるこの化合物の関連性を強調しています .
抗真菌剤の開発
この化合物のいくつかの誘導体は、潜在的な抗真菌剤として合成されてきました。 これらの誘導体は、分子内環化を受けて、潜在的な抗真菌活性を有する新しい化合物を形成します .
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It shows a significant affinity for the α1-AR, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for the α1-AR .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR . This interaction can lead to the contraction of smooth muscles in various parts of the body, including the blood vessels, lower urinary tract, and prostate .
将来の方向性
The future directions of research into para-Methoxyphenylpiperazine and similar compounds could involve further investigation into their therapeutic potential. For example, some compounds have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM, and could be promising lead compounds for the treatment of various neurological conditions .
特性
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-19(18-9-5-4-6-10-18)23(27)29-17-22(26)25-15-13-24(14-16-25)20-11-7-8-12-21(20)28-2/h4-12,19H,3,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHMGBVULWYMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
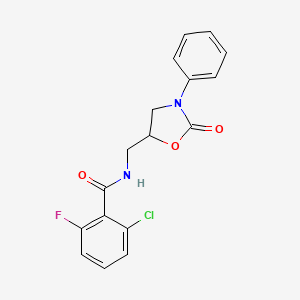
![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2359227.png)
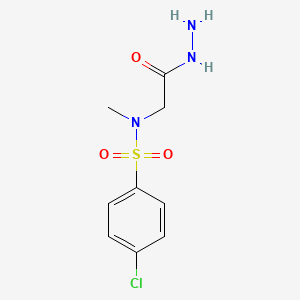
![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)


![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2359232.png)
![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)
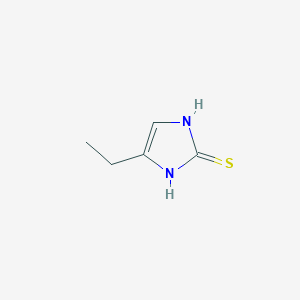
![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)
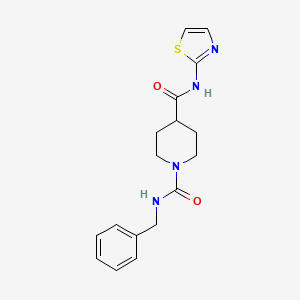
![Methyl 2-amino-2-[3-(3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2359243.png)
